molecular formula C13H13NO4 B12944472 1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12944472
M. Wt: 247.25 g/mol
InChI Key: DHOPYQJLZXUGCQ-UHFFFAOYSA-N
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Description

1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Chemical Reactions Analysis

1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the chromene ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like ethanol or acetone, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(1-amino-1-oxopropan-2-yl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-8(12(14)15)18-13(16)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7H2,1H3,(H2,14,15)

InChI Key

DHOPYQJLZXUGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)OC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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